1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene
Overview
Description
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is an organic compound with the molecular formula C15H16. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a 3-methylphenylmethyl group. This compound is also known by other names such as 3,4’-Dimethyldiphenylmethane and 1-Methyl-3-(4-methylbenzyl)benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts alkylation methods but optimized for large-scale operations. This includes using continuous flow reactors and recycling catalysts to improve efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Similar structure but with methyl groups at different positions.
1,3-Dimethylbenzene (m-Xylene): Lacks the additional 3-methylphenylmethyl group.
1,2-Dimethylbenzene (o-Xylene): Methyl groups are adjacent to each other
Uniqueness
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3-dimethyl-2-[(3-methylphenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-6-4-9-15(10-12)11-16-13(2)7-5-8-14(16)3/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRCYHJYRWUFIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492099 | |
Record name | 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721-34-6 | |
Record name | 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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